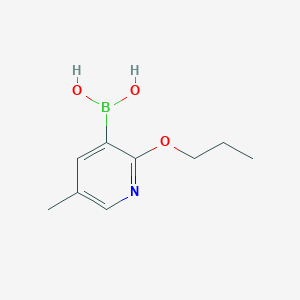

5-Methyl-2-propoxypyridine-3-boronic acid

Description

Significance of Pyridine (B92270) Scaffolds in Molecular Design

The pyridine ring, an aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its presence is widespread in numerous natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which can be crucial for molecular interactions with biological targets. Furthermore, the pyridine nucleus provides a rigid framework that can be functionalized at various positions to modulate electronic properties, solubility, and steric profile.

Overview of Organoboron Compounds in Contemporary Synthesis and Materials Science

Organoboron compounds have become indispensable tools in modern organic synthesis. google.com Their versatility is highlighted by their role in a myriad of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. nih.gov Beyond their use in cross-coupling reactions, organoboron compounds are employed in a variety of other transformations, including reductions, and as protecting groups. nih.gov In materials science, the unique electronic properties of organoboron compounds have led to their use in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Strategic Importance of Boronic Acid Functionality in Pyridine Derivatives

The introduction of a boronic acid group onto a pyridine ring creates a bifunctional molecule with significant synthetic potential. The boronic acid moiety, -B(OH)₂, serves as a versatile handle for a wide range of chemical modifications. It can readily participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures, which are common motifs in pharmaceuticals and functional materials. nih.gov The pyridine nitrogen, in turn, can be used to tune the reactivity of the boronic acid and to introduce additional functionality. The interplay between the electron-withdrawing nature of the pyridine ring and the electronic properties of the boronic acid group can be strategically exploited in synthetic design.

Research Context of 5-Methyl-2-propoxypyridine-3-boronic acid within Pyridine Boronic Acid Chemistry

While specific, in-depth research on this compound is limited in publicly accessible literature, its structure places it firmly within the class of highly functionalized pyridine boronic acids. The presence of a methyl group at the 5-position and a propoxy group at the 2-position of the pyridine ring, in addition to the boronic acid at the 3-position, offers a unique combination of electronic and steric properties. This substitution pattern makes it a potentially valuable building block for the synthesis of complex, highly substituted pyridine derivatives. Its utility can be inferred from the well-established chemistry of related 2-alkoxypyridine and 3-pyridylboronic acid derivatives.

Chemical Properties and Synthesis

A comprehensive understanding of the chemical properties and synthetic routes to this compound is essential for its effective utilization in organic synthesis.

General Properties of Pyridine Boronic Acids

Pyridine boronic acids are typically white to off-white solids. Their stability can vary depending on the substitution pattern on the pyridine ring. The boronic acid group is known to undergo dehydration to form cyclic anhydrides known as boroxines. The table below summarizes some of the key identifiers for this compound.

| Property | Value |

| CAS Number | 2096332-40-8 |

| Molecular Formula | C₉H₁₄BNO₃ |

| Molecular Weight | 195.02 g/mol |

Plausible Synthetic Routes

A likely precursor for the synthesis of this compound would be 3-bromo-5-methyl-2-propoxypyridine. The synthesis could proceed as follows:

Halogen-Metal Exchange: The starting material, 3-bromo-5-methyl-2-propoxypyridine, would be treated with a strong organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This step would generate a highly reactive pyridyllithium intermediate.

Borylation: The pyridyllithium species would then be reacted with a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate. This reaction forms a boronate ester intermediate.

Hydrolysis: The final step would involve the acidic workup of the reaction mixture. This hydrolysis step converts the boronate ester into the desired this compound.

This general approach is widely used for the synthesis of a variety of aryl and heteroaryl boronic acids and offers a reliable pathway to the target compound. nih.govarkat-usa.orgchemicalbook.com

Potential Applications in Organic Synthesis

The unique structural features of this compound suggest its potential as a valuable building block in the synthesis of a variety of complex organic molecules.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of pyridine boronic acids lies in their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound could be coupled with a wide range of aryl or heteroaryl halides or triflates to generate highly substituted biaryl compounds. The presence of the methyl and propoxy groups on the pyridine ring could influence the electronic and steric properties of the resulting coupled products, making this building block particularly useful for fine-tuning the characteristics of the target molecules. These types of biaryl structures are of significant interest in the development of new pharmaceuticals and materials. illinois.edu

Utility in the Synthesis of Substituted Pyridines

Beyond its use in cross-coupling reactions, this compound could serve as a precursor for the synthesis of other substituted pyridine derivatives. The boronic acid moiety can be converted into other functional groups, such as hydroxyl, amino, or halogen groups, through various chemical transformations. This versatility would allow for the introduction of diverse functionalities at the 3-position of the 5-methyl-2-propoxypyridine scaffold, further expanding its synthetic utility.

Properties

IUPAC Name |

(5-methyl-2-propoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-3-4-14-9-8(10(12)13)5-7(2)6-11-9/h5-6,12-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUUKBNUYMVOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques for Pyridine Boronic Acid Derivatives

Spectroscopic Analysis of Boron-Containing Compounds

Spectroscopic methods are indispensable for the analysis of organoboron compounds. They leverage the interaction of electromagnetic radiation with the molecule to probe its atomic and molecular properties, offering a non-destructive means of elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, connectivity, and the electronic environment of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to determine the carbon-hydrogen framework of an organic compound.

¹H NMR: In the case of 5-Methyl-2-propoxypyridine-3-boronic acid, the ¹H NMR spectrum would display distinct signals corresponding to each unique proton environment. The aromatic protons on the pyridine (B92270) ring, the protons of the propoxy group, and the protons of the methyl group would each appear as separate resonances. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (spin-spin coupling) allow for the unambiguous assignment of the proton signals to their respective positions in the molecule. For example, the propoxy group would show a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the oxygen.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons in the pyridine ring, the aliphatic carbons of the propoxy and methyl groups, and the carbon atom directly bonded to the boron atom would all be observed. The carbon attached to the boronic acid group is often difficult to detect due to quadrupolar relaxation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position/Group | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Aromatic CH | Pyridine Ring | ~7.0 - 8.5 | d, s | ~110 - 160 |

| Aliphatic CH₃ | 5-Methyl | ~2.0 - 2.5 | s | ~15 - 25 |

| Aliphatic OCH₂ | Propoxy | ~4.0 - 4.5 | t | ~65 - 75 |

| Aliphatic CH₂ | Propoxy | ~1.7 - 2.0 | sext | ~20 - 30 |

| Aliphatic CH₃ | Propoxy | ~0.9 - 1.2 | t | ~10 - 15 |

| B(OH)₂ | Boronic Acid | Variable (broad) | s | - |

| Aromatic C-B | Pyridine Ring | - | - | Not typically observed |

Boron-11 (¹¹B) NMR spectroscopy is a powerful tool specifically for studying boron-containing compounds. Since ¹¹B is a quadrupolar nucleus with a high natural abundance (80.4%), it provides sharp and informative signals. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom. acs.orgsdsu.edu

For this compound, the boron atom is in a trigonal planar geometry, bonded to one carbon and two oxygen atoms. This environment typically results in a ¹¹B NMR chemical shift in the range of +27 to +33 ppm (relative to BF₃·OEt₂). sdsu.edursc.org The addition of a Lewis base that coordinates to the boron atom would cause a significant upfield shift, indicating a change to a tetracoordinate boron center. sdsu.edu Solid-state ¹¹B NMR can provide further details, allowing for the determination of the boron electric field gradient (EFG) and chemical shift (CS) tensors, which offer deep insight into the molecular and electronic structure around the boron nucleus. acs.org

Nitrogen-15 (¹⁵N) NMR spectroscopy, despite the low natural abundance of the ¹⁵N isotope, is a valuable technique for probing the electronic environment of nitrogen atoms. japsonline.comacs.org For this compound, ¹⁵N NMR can characterize the pyridine nitrogen. The chemical shift of the nitrogen atom is influenced by the substituents on the pyridine ring and its protonation state. researchgate.netresearchgate.net Studies have shown that the ¹⁵N chemical shift of pyridine nitrogen can correlate with various pharmaceutical properties. japsonline.com Hyperpolarization techniques can be employed to significantly enhance the ¹⁵N NMR signal, allowing for ready detection even at low concentrations. acs.org

While this compound is not chiral, Fluorine-19 (¹⁹F) NMR is a crucial advanced technique for the analysis of chiral organoboron compounds. researchgate.netnih.govacs.org This method addresses challenges associated with traditional chromatographic analysis, which often requires derivatization. nih.gov

Recent research has developed a method utilizing tridentate ligands that incorporate fluorine labels. nih.govacs.org When these labeled boronate esters interact with a chiral solvating agent, such as a chiral cationic cobalt complex, the fluorine atoms become diastereotopic. researchgate.net This results in distinct and well-resolved signals in the ¹⁹F NMR spectrum for each enantiomer. nih.gov The high sensitivity, 100% natural abundance of ¹⁹F, and wide chemical shift range make this a reliable and rapid method for determining the enantiomeric excess in a variety of organoboron compounds. researchgate.netacs.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the polarizability. edinst.com

For this compound, these techniques can identify key functional groups.

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, is characteristic of the O-H stretching of the boronic acid's hydroxyl groups, often indicating hydrogen bonding. cdnsciencepub.com

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propoxy groups are found just below 3000 cm⁻¹.

C=C and C=N Stretches: Vibrations corresponding to the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. acs.org

B-O Stretch: The asymmetric B-O stretching vibration is a very strong band in the IR spectrum, typically found around 1310-1380 cm⁻¹. cdnsciencepub.com

B-C Stretch: The B-C stretching vibration is expected around 1080-1110 cm⁻¹. cdnsciencepub.com

B-N Dative Bond: In cases where an intramolecular dative bond forms between the pyridine nitrogen and the boron atom, Raman spectroscopy can be particularly useful for identifying the B-N stretching mode, which may be weak in the IR spectrum. acs.org

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | B(OH)₂ | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | Methyl, Propoxy | 2850 - 3000 | Strong | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong | Medium-Strong |

| Asymmetric B-O Stretch | B(OH)₂ | 1310 - 1380 | Very Strong | Weak |

| B-C Stretch | Pyridine-Boron | 1080 - 1110 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For pyridine boronic acid derivatives, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of a substituted pyridine like this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions.

The π→π* transitions, typically of high intensity, originate from the excitation of electrons in the π-bonding orbitals of the pyridine ring to the corresponding anti-bonding (π) orbitals. The n→π transitions, which are generally weaker, involve the promotion of non-bonding electrons (from the nitrogen atom's lone pair) to an anti-bonding π* orbital. The positions and intensities of these absorption maxima are influenced by the nature and position of substituents on the pyridine ring. For instance, the presence of an electron-donating propoxy group and an electron-donating methyl group can induce a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine. acs.org The boronic acid group can also influence the electronic structure and, consequently, the UV-Vis spectrum.

Interactive Data Table: Representative UV-Vis Absorption Data for Substituted Pyridine Derivatives

| Type of Transition | Typical Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π→π* | 250 - 280 | 2,000 - 15,000 |

| n→π* | 270 - 300 | < 1,000 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₉H₁₄BNO₃, the theoretical exact mass can be calculated. This theoretical value is then compared to the experimentally determined mass from the HRMS analysis. A close correlation between the two values, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.

In addition to confirming the molecular formula, HRMS can also provide structural information through the analysis of fragmentation patterns. Under the high-energy conditions within the mass spectrometer, the molecule can break apart into smaller, characteristic fragment ions. The analysis of these fragments can help to piece together the structure of the parent molecule. For this compound, expected fragmentation pathways could include the loss of the propoxy group, cleavage of the methyl group, or fragmentation of the pyridine ring.

Below is a table of the theoretical exact mass and potential major fragments for this compound.

Interactive Data Table: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₅BNO₃⁺ | 196.1140 |

| [M-C₃H₇O]⁺ | C₆H₇BNO₂⁺ | 136.0565 |

| [M-CH₃]⁺ | C₈H₁₁BNO₃⁺ | 180.0827 |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. For a pyridine boronic acid derivative, X-ray crystallography can confirm the planar structure of the pyridine ring and the trigonal planar geometry around the boron atom of the boronic acid group.

The solid-state structure is stabilized by a network of intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of the boronic acid moieties of adjacent molecules, and potentially π-π stacking interactions between the pyridine rings. While a specific crystal structure for this compound has not been reported in the searched literature, the general principles of X-ray diffraction and the expected structural features can be described. The analysis of a single crystal of the compound would yield precise atomic coordinates, from which a detailed molecular and packing structure could be elucidated.

Electrochemical Characterization Techniques for Organoboron Polymers and Biosensors

Electrochemical techniques, particularly cyclic voltammetry, are vital for characterizing the redox properties of organoboron compounds and for developing their applications in organoboron polymers and biosensors. osti.govresearchgate.net The boronic acid functional group can engage in reversible covalent interactions with diols, a property that is widely exploited in the design of electrochemical biosensors for sugars and other biologically important diol-containing molecules.

The pyridine moiety in this compound can also be electrochemically active. The electrochemical behavior of this compound can be investigated by studying its oxidation and reduction potentials using cyclic voltammetry. This information is valuable for the design of organoboron polymers with specific electronic properties. For instance, the incorporation of such pyridine boronic acid derivatives into a polymer backbone could lead to materials with tunable redox characteristics for applications in electronic devices or as sensory materials.

The development of electrochemical biosensors often involves the immobilization of a boronic acid-containing recognition element onto an electrode surface. The binding of a target analyte, such as glucose, to the boronic acid results in a measurable change in the electrochemical signal (e.g., a shift in peak potential or a change in peak current), allowing for quantitative detection.

While specific electrochemical data for this compound is not available, the table below provides representative electrochemical data for related functionalized pyridine and boronic acid compounds to illustrate the expected redox behavior.

Interactive Data Table: Representative Electrochemical Data for Pyridine and Boronic Acid Derivatives

| Compound Type | Technique | Typical Potential Range (vs. Ag/AgCl) | Application |

|---|---|---|---|

| Functionalized Pyridine | Cyclic Voltammetry | -0.5 to -1.5 V (Reduction) | Redox-active polymers |

| Phenylboronic Acid | Cyclic Voltammetry | +0.8 to +1.5 V (Oxidation) | Biosensors |

Computational Chemistry and Theoretical Studies of 5 Methyl 2 Propoxypyridine 3 Boronic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering deep insights into the electronic and geometric properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-Methyl-2-propoxypyridine-3-boronic acid, DFT would be used to determine its most stable three-dimensional shape, a process known as geometry optimization. This calculation would also yield crucial electronic properties such as the distribution of electron density, which governs the molecule's physical and chemical characteristics.

Conformational Analysis and Stability Studies

Molecules can often exist in various spatial arrangements, or conformations, due to the rotation around single bonds. A conformational analysis of this compound would involve systematically identifying all possible stable conformers and calculating their relative energies. This would reveal the most energetically favorable shapes of the molecule and the energy barriers between them, which is critical for understanding its behavior and interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, an FMO analysis would calculate the energies and visualize the shapes of its HOMO and LUMO. The energy gap between these orbitals would provide a strong indication of the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and bonding interactions within a molecule. It examines the delocalization of electrons from filled (donor) orbitals to empty (acceptor) orbitals. An NBO study on this compound would quantify the strength of intramolecular interactions, such as hyperconjugation, and provide a detailed picture of its bonding environment.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, an MEP map would predict how it would interact with other molecules, highlighting the areas most likely to engage in electrostatic interactions, such as hydrogen bonding.

Prediction of Chemical Reactivity and Selectivity

The data obtained from the quantum chemical calculations described above would be integrated to build a comprehensive model of the chemical reactivity of this compound. By analyzing the FMOs and MEP maps, researchers could predict which parts of the molecule are most likely to act as nucleophiles or electrophiles. This information is invaluable for forecasting how the molecule will behave in chemical reactions and for designing new synthetic pathways.

While the specific computational data for this compound is not yet available, the established theoretical framework provides a clear roadmap for future studies to elucidate its properties and reactivity.

Computational Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a primary computational method used to elucidate the intricate step-by-step pathways of chemical reactions. rsc.org For a compound like this compound, computational studies are crucial for understanding its participation in key synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov

DFT calculations can map the entire energy profile of a reaction, identifying the structures of reactants, transition states, intermediates, and products. nih.gov For the Suzuki-Miyaura coupling, theoretical studies on related pyridine-boronic acids have detailed the elemental steps of the catalytic cycle: nih.govresearchgate.net

Oxidative Addition: The initial step where an aryl halide adds to the palladium(0) catalyst.

Transmetallation: The rate-determining step where the organic group is transferred from the boronic acid to the palladium center. DFT studies compare the energy barriers for this step under different conditions, for example, involving the neutral boronic acid (R-B(OH)₂) or the corresponding boronate anion (R-B(OH)₃⁻) under basic conditions. nih.gov

Reductive Elimination: The final step where the new C-C bond is formed, yielding the biaryl product and regenerating the palladium(0) catalyst.

Computational models for reactions involving 2-chloropyridine-boronic acids suggest that the chloro-substituent can make the pyridine (B92270) less Lewis basic, preventing it from binding to and inhibiting the catalyst. researchgate.net Similarly, the electronic effects of the 5-methyl and 2-propoxy groups on the pyridine ring of this compound would be a key focus of such computational analysis, determining their influence on the energy barriers of the catalytic cycle. mdpi.comresearchgate.net Beyond coupling reactions, DFT can also model the mechanisms of boronic acid interactions with diols and potential copper-mediated degradation pathways. rsc.orgnih.gov

Global Reactivity Descriptors

Key global reactivity descriptors include: nih.govresearchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A harder molecule is generally less reactive.

Chemical Potential (μ): The escaping tendency of electrons from a system (μ ≈ -(I + A) / 2).

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = μ² / 2η).

While specific calculated values for this compound are not published, DFT studies on related pyridine and boronic acid derivatives allow for an estimation of these properties. researchgate.netmdpi.com The electron-donating methyl and propoxy groups are expected to influence the HOMO and LUMO energy levels, thereby modulating the molecule's reactivity compared to unsubstituted pyridine-3-boronic acid.

| Descriptor | Formula | Typical Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron; indicates nucleophilicity. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy to accept an electron; indicates electrophilicity. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud; high value implies low reactivity. |

| Chemical Softness (S) | S = 1 / 2η | Reciprocal of hardness; high value implies high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the stabilization in energy when the system acquires an additional electronic charge. |

Supramolecular Interactions and Crystal Engineering via Computational Modeling

Computational modeling is instrumental in understanding and predicting how molecules assemble in the solid state, a field known as crystal engineering. For this compound, theoretical methods can predict the formation of supramolecular structures governed by non-covalent interactions like hydrogen bonding and π-π stacking. rsc.orgnih.gov

Computational techniques such as Hirshfeld surface analysis and DFT are used to visualize and quantify these intermolecular contacts. researchgate.netresearchgate.net Studies on complexes of 3- and 4-pyridineboronic acids with carboxylic acids, for instance, have computationally characterized the charge-assisted hydrogen bonds and π-π stacking interactions that dictate the final 2D and 3D crystal assemblies. rsc.org Such models can predict the most likely supramolecular synthons—reliable and predictable patterns of intermolecular interactions—that this compound will form. researchgate.net

Hydrogen Bonding Networks

The boronic acid group [-B(OH)₂] is a strong hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This dual functionality allows molecules like this compound to form extensive and predictable hydrogen bonding networks. rsc.org

Computational studies, particularly DFT calculations, are used to analyze the geometry and energetics of these networks. researchgate.net Research on protonated pyridine-boronic acid dimers has shown that even cation-cation systems can be stabilized by strong hydrogen bonds, which can be rationalized through computational tools like energy partitioning and electron density analysis. researchgate.net In the crystal structure of this compound, one would expect to find characteristic hydrogen bonding motifs:

Boronic Acid Dimers: Pairs of boronic acid groups forming cyclic dimers through O-H···O hydrogen bonds.

Pyridine-Boronic Acid Chains: Hydrogen bonds between the pyridine nitrogen of one molecule and the hydroxyl group of a neighboring boronic acid (N···H-O).

Charge-Assisted Bonds: In the presence of acids or bases, protonation of the pyridine nitrogen can lead to strong N⁺-H···O⁻ or N⁺-H···O bonds, which have been computationally characterized in related systems. researchgate.net

These interactions are fundamental to the molecule's crystal packing and physical properties. nih.gov

Lattice Energy Calculations

Lattice energy is the energy released upon the formation of one mole of a crystalline solid from its constituent gaseous ions or molecules. It is a fundamental measure of the stability of a crystal structure. Computational methods, including both force-field based approaches and more accurate DFT calculations with dispersion corrections, are used to predict the lattice energy of molecular crystals. acs.org

The calculation involves determining the energy of the molecule in its optimized gas-phase conformation and subtracting it from the energy of the molecule within the crystal lattice, normalized by the number of molecules in the unit cell. acs.org While computationally intensive, these calculations are crucial for:

Polymorph Prediction: Identifying the most stable crystalline form of a compound from a set of computationally generated hypothetical structures.

Although specific lattice energy calculations for this compound are not available in the literature, the established computational protocols are fully applicable to predict these properties. acs.org

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net Pyridine and boronic acid moieties are common fragments in pharmacologically active compounds, making this compound a candidate for such in silico studies against various biological targets. nih.govnih.gov

Boronic acids are known to act as inhibitors of serine proteases, where the boron atom forms a covalent, yet reversible, bond with the hydroxyl group of a catalytic serine residue in the enzyme's active site. frontiersin.org Computational studies involving hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are used to accurately model this covalent docking process. frontiersin.org

Docking simulations would place this compound into a protein's active site and score its potential binding modes based on: mdpi.com

Binding Affinity: A calculated score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. Lower scores typically indicate better binding. biorxiv.org

Intermolecular Interactions: Identification of key hydrogen bonds, hydrophobic interactions, and potential covalent bonds between the ligand and specific amino acid residues.

These computational predictions are vital in rational drug design for prioritizing compounds for synthesis and experimental testing. nih.govresearchgate.net

| Functional Group | Type of Interaction | Interacting Partner in Protein | Computational Method for Study |

|---|---|---|---|

| Boronic Acid [-B(OH)₂] | Covalent Bond | Serine (hydroxyl group) | QM/MM Simulations |

| Boronic Acid Hydroxyls [-OH] | Hydrogen Bond (Donor) | Aspartate, Glutamate (carbonyl oxygen) | Molecular Docking, Molecular Dynamics |

| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Serine, Threonine (hydroxyl group); Arginine, Lysine (amino group) | Molecular Docking, Molecular Dynamics |

| Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan (aromatic rings) | Molecular Docking |

| Methyl/Propoxy Groups | Hydrophobic Interaction | Leucine, Isoleucine, Valine (aliphatic side chains) | Molecular Docking |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for Substituted Pyridine (B92270) Boronic Acids

The synthesis of pyridine boronic acids, including 5-Methyl-2-propoxypyridine-3-boronic acid, has traditionally relied on methods such as the metal-halogen exchange of corresponding pyridinyl halides followed by borylation. umich.eduarkat-usa.org While effective, these routes often require cryogenic temperatures and highly reactive organometallic reagents, presenting challenges for large-scale, sustainable production. arkat-usa.org

Future research is poised to focus on developing more eco-friendly and efficient synthetic strategies. Key areas of exploration include:

Transition Metal-Catalyzed C-H Borylation: This approach offers a more direct and atom-economical route by activating a carbon-hydrogen bond on the pyridine ring and introducing the boronic acid group. Catalysts based on iridium or rhodium are at the forefront of this research. arkat-usa.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety when handling hazardous reagents, and facilitate easier scaling-up of production.

Biocatalysis: The use of enzymes to catalyze the formation of carbon-boron bonds is an emerging area that could provide highly selective and environmentally benign synthetic pathways.

| Synthetic Method | Description | Advantages | Challenges |

| Metal-Halogen Exchange | Involves the reaction of a halopyridine with an organometallic reagent (e.g., n-butyllithium) followed by quenching with a borate (B1201080) ester. arkat-usa.org | Well-established, reliable for certain substrates. | Requires cryogenic temperatures, stoichiometric use of reactive metals. arkat-usa.org |

| Palladium-Catalyzed Cross-Coupling | Couples halopyridines with diboron (B99234) reagents in the presence of a palladium catalyst. arkat-usa.org | Milder conditions than metal-halogen exchange, good functional group tolerance. | Cost of palladium, potential for metal contamination in the product. |

| Iridium/Rhodium-Catalyzed C-H Borylation | Directly converts a C-H bond on the pyridine ring to a C-B bond using a transition metal catalyst. arkat-usa.org | High atom economy, avoids pre-functionalization of the starting material. | Control of regioselectivity can be challenging. |

Expansion of Catalytic Applications Beyond Traditional Cross-Coupling

Substituted pyridine boronic acids are renowned for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. nbinno.comresearchgate.net However, the unique electronic properties imparted by the boronic acid group suggest a much broader catalytic potential.

Future research will likely explore the application of this compound and related compounds in:

Organocatalysis: Boronic acids can act as Lewis acid catalysts for a variety of organic transformations, such as Diels-Alder reactions and the activation of carboxylic acids. mdpi.com Their ability to form reversible covalent bonds with diols can be harnessed for stereoselective synthesis.

Photoredox Catalysis: The electron-deficient nature of the boron atom can be exploited in photoredox cycles, enabling novel bond-forming reactions under mild, light-driven conditions.

Polymerization Catalysis: Boronic acids can serve as co-catalysts or initiators in polymerization reactions, leading to the synthesis of advanced materials with tailored properties.

Expanding the catalytic repertoire of these compounds will open new avenues for synthesizing complex molecules and materials. mdpi.commdpi.com

Advanced Rational Design of this compound Derivatives for Specific Biological Targets

The incorporation of a boronic acid moiety into drug candidates has gained significant traction, with several FDA-approved drugs featuring this functional group. nih.gov Boronic acids can act as reversible covalent inhibitors of serine proteases and other enzymes, making them attractive for therapeutic development. nih.gov The pyridine scaffold itself is a common feature in many biologically active molecules. nih.gov

The rational design of derivatives of this compound could target a range of diseases. Future research will focus on:

Enzyme Inhibition: Designing derivatives to target specific enzymes implicated in cancer, viral infections, or inflammatory diseases. For example, dipeptide boronic acids have shown potent proteasome inhibition, a key mechanism in cancer therapy. nih.govmdpi.com

Modulation of Pharmacokinetics: The methyl and propoxy groups on the pyridine ring can be modified to fine-tune the compound's solubility, metabolic stability, and cell permeability, thereby improving its drug-like properties. nih.gov

Targeted Delivery: Conjugating these boronic acid derivatives to targeting ligands could enable selective delivery to diseased cells, enhancing efficacy and reducing off-target effects.

| Potential Biological Target Class | Rationale for Boronic Acid Inhibition | Example Disease Areas |

| Serine Proteases | The boron atom forms a reversible covalent bond with the active site serine residue. nih.gov | Cancer, Coagulation Disorders, Viral Infections |

| Phosphodiesterases (PDEs) | Boronic acid derivatives can be designed to fit into the active site and interact with key residues. nih.gov | Inflammatory Diseases, Cardiovascular Conditions |

| Sirtuins | Reversible covalent interactions with the nicotinamide ribose of the NAD+ cofactor. mdpi.com | Aging-related diseases, Metabolic disorders |

Integration of Computational and Experimental Approaches for Accelerated Discovery

The traditional process of drug discovery and materials development can be time-consuming and costly. nih.gov The integration of computational modeling with experimental validation offers a powerful strategy to accelerate this process. mdpi.comspringernature.com

For this compound and its derivatives, a combined computational-experimental approach will be crucial for:

Virtual Screening: Using computer-aided drug design (CADD) to screen large libraries of virtual derivatives against the three-dimensional structures of biological targets to identify promising candidates. nih.govmdpi.com

Predictive Modeling: Employing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of new derivatives before they are synthesized. springernature.com

Reaction Optimization: Using computational chemistry to model reaction mechanisms and predict optimal conditions for novel synthetic routes, thereby reducing the amount of experimental trial and error.

This synergistic approach will streamline the discovery pipeline, allowing researchers to focus on the most promising molecules and synthetic strategies. nih.gov

Exploration of New Material Science Applications for Substituted Pyridine Boronic Acids

The ability of boronic acids to form reversible covalent bonds with diols makes them highly valuable for the development of "smart" materials that can respond to specific stimuli. mdpi.com The pyridine component can add further functionality, such as metal coordination or pH-responsiveness.

Future research in material science could leverage this compound and its analogs to create:

Glucose-Responsive Hydrogels: For the development of self-regulating insulin delivery systems for diabetes management. The boronic acid moiety can bind to glucose, causing the hydrogel to swell or shrink and release insulin in a controlled manner.

Self-Healing Polymers: The reversible nature of boronic ester bonds can be used to create polymers that can repair themselves after damage, extending the lifetime of materials.

Functionalized Nanomaterials: Grafting these boronic acids onto the surface of nanoparticles can create sensors for detecting carbohydrates or for targeted drug delivery applications. nih.gov

The versatility of this class of compounds opens up exciting possibilities for the creation of next-generation materials with advanced functionalities. nih.gov

Q & A

Q. What are the established synthetic routes for 5-Methyl-2-propoxypyridine-3-boronic acid, and what critical parameters influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a boronic acid precursor reacts with a halogenated pyridine derivative under palladium catalysis. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) .

- Solvent : THF or dioxane, which stabilizes intermediates .

- Base : Na₂CO₃ or K₃PO₄ to deprotonate the boronic acid and facilitate transmetallation .

- Temperature : 80–100°C for 12–24 hours under inert atmosphere . Yields range from 60–85%, with impurities often arising from protodeboronation or homocoupling.

Table 1 : Representative Reaction Conditions

| Catalyst | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | Na₂CO₃ | 80 | 75 |

| PdCl₂(dppf) | Dioxane | K₃PO₄ | 100 | 82 |

Q. How is the compound purified, and what analytical methods validate its purity?

Purification involves column chromatography (silica gel, eluent: hexane/EtOAc 3:1) or recrystallization from ethanol/water mixtures . Analytical validation includes:

Q. What are the stability considerations for this compound during storage?

The compound is moisture-sensitive and prone to oxidative deboronation. Recommended storage:

- Temperature : 0–6°C in a sealed, argon-flushed vial .

- Solvent : Dry THF or DMSO (≤10 mM) to prevent hydrolysis . Stability studies show >90% integrity after 6 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (methyl, propoxy) impact cross-coupling efficiency?

- Methyl (C5) : Electron-donating groups enhance boronic acid stability but may reduce electrophilicity in Suzuki reactions.

- Propoxy (C2) : Steric hindrance slows transmetallation, requiring bulky ligands (e.g., SPhos) to accelerate catalysis . Kinetic studies (via in situ IR) show a 20% decrease in reaction rate compared to unsubstituted analogs .

Q. What strategies mitigate protodeboronation during synthesis?

Protodeboronation (~10–15% yield loss) is minimized by:

Q. How is this compound utilized in developing kinase inhibitors or PROTACs?

The boronic acid moiety enables covalent binding to serine hydrolases or proteasome-targeting in PROTACs (Proteolysis-Targeting Chimeras). Case studies:

- Kinase inhibition : Acts as a warhead in BTK inhibitors (IC₅₀ = 12 nM in preclinical models) .

- PROTAC linker : Conjugates via amide bonds to E3 ligase ligands (e.g., thalidomide derivatives) .

Table 2 : Biological Activity Data

| Application | Target | Assay Result | Reference |

|---|---|---|---|

| BTK Inhibition | B-cell lymphoma cells | IC₅₀ = 12 nM | |

| PROTAC Degradation | HER2-positive breast cancer | DC₅₀ = 50 nM |

Q. What mechanistic insights explain contradictory reactivity in divergent coupling conditions?

Conflicting reports on coupling efficiency (e.g., aryl chlorides vs. bromides) arise from:

- Oxidative addition kinetics : Pd(0) inserts faster into C–Br bonds than C–Cl .

- Solvent polarity : High polarity (e.g., DMF) stabilizes charged intermediates, favoring aryl chlorides . DFT calculations suggest a 15 kcal/mol barrier difference between substrates .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.